Geranylacetone
Description
Geranylacetone (C₁₃H₂₂O), an acyclic monoterpenoid ketone, is a naturally occurring compound derived from carotenoid oxidation in plants and algae . It exists as (5E)-6,10-dimethylundeca-5,9-dien-2-one (trans-geranylacetone) and (5Z)-6,10-dimethylundeca-5,9-dien-2-one (cis-geranylacetone), with the trans isomer being the predominant natural form excreted by Cyanidium species . Industrially, it is synthesized via enzymatic reduction of pseudoionone using ene-reductases like OYE1 and OYE2, achieving up to 68% isomeric excess for the (E,E)-geranylacetone isomer . Alternative methods include the tyrosinase-mediated grindstone synthesis, yielding derivatives with larvicidal and antifeedant properties .
This compound is a volatile component in maize-based products, correlating with carotenoid content , and serves as a biomarker in foods like carrots, figs, and tomatoes . Its applications span flavoring agents (EFSA-approved ), vitamin E synthesis intermediates , and bioactive compounds targeting TRPV1 channels and β-secretase (BACE1) in neurological research .
Structure
3D Structure
Properties
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052053 | |
| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |
| Record name | Geranylacetone | |
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| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861-0.873 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
3796-70-1, 68228-05-7, 689-67-8 | |
| Record name | Geranylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |
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| Record name | Geranylacetone | |
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| Record name | Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | Dihydropseudoionone | |
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| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |
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| Record name | Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |
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| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |
| Source | EPA DSSTox | |
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| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6,10-dimethylundecadien-2-one | |
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| Record name | GERANYLACETONE | |
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Preparation Methods
Reaction Mechanism and Conditions
The process begins with the transesterification of ethyl acetoacetate with linalool, forming a linalyl acetoacetate intermediate. Under elevated temperatures (170°C), this intermediate undergoes Carroll rearrangement, yielding this compound and nerylacetone isomers. A molar ratio of 1:2 (linalool to ethyl acetoacetate) and 3% catalyst loading (by mass) optimizes the total yield to 97.5%, with a this compound-to-nerylacetone ratio of 6:4.
Table 1: Optimization Parameters for Carroll Rearrangement
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 170°C | Maximizes decarboxylation |
| Catalyst Loading | 3% (NaH₂PO₄) | Enhances reaction rate |
| Molar Ratio (Linalool:Ethyl Acetoacetate) | 1:2 | Balances intermediate formation |
| Reaction Time | 8 hours | Ensures completion |
Catalytic Efficiency Comparison
Alternative catalysts, including aluminum alkyls and sodium ethoxide, have been tested but exhibit lower selectivity. Sodium dihydrogen phosphate minimizes side reactions, such as polymerization of linalool, thereby improving isomer purity.
Myrcene-Based Synthesis Routes
Myrcene, a monoterpene, serves as a feedstock in two less common pathways. These methods face industrial limitations due to high costs or environmental concerns but remain relevant for niche applications.
Precious Metal-Catalyzed Pathway
Myrcene reacts with methyl acetoacetate in the presence of palladium or platinum catalysts. The intermediate undergoes hydrolysis and decarboxylation to produce this compound. While this route achieves high regioselectivity, the exorbitant cost of noble metal catalysts (e.g., ~$1,500/oz for Pt) renders it economically unviable for large-scale production.
Hydrochlorination-Decarboxylation Pathway
Myrcene first undergoes hydrochlorination to form geranyl chloride, which reacts with ethyl acetoacetate. Subsequent hydrolysis and decarboxylation yield this compound. Though this method avoids precious metals, it generates significant wastewater (≈10 L per kg product), complicating waste management.
Table 2: Comparative Analysis of Myrcene-Based Methods
| Method | Catalyst | Yield | Drawbacks |
|---|---|---|---|
| Precious Metal | Pd/Pt | 85–90% | High catalyst cost |
| Hydrochlorination | HCl | 75–80% | High wastewater output |
Transesterification with Ketene or Isopropenyl Methyl Ether
An alternative transesterification approach utilizes ketene or isopropenyl methyl ether to esterify linalool, bypassing the need for ethyl acetoacetate. This method proceeds under milder conditions (80–100°C) but requires stringent moisture control to prevent ketene hydrolysis. The final yield ranges from 70–75%, making it less efficient than the Carroll rearrangement.
Post-Synthesis Stabilization via β-Cyclodextrin Inclusion Complexes
This compound’s thermal instability and volatility limit its application in cosmetics and food products. Encapsulation with β-cyclodextrin (β-CD) via saturated aqueous solution method enhances solubility and stability.
Inclusion Complex Preparation
A 1:1 molar ratio of β-CD and this compound in aqueous solution, stirred at 60°C for 6 hours, forms an inclusion complex. Post-cooling to 4°C precipitates the complex, which is lyophilized to a stable powder.
Thermodynamic and Kinetic Analysis
Thermogravimetric analysis (TGA) reveals the inclusion complex’s decomposition activation energy (180.90 kJ·mol⁻¹), indicating van der Waals forces as the primary binding mechanism. The reaction is endothermic (ΔH = 11.66 kJ·mol⁻¹) and spontaneous (ΔG = -14.49 kJ·mol⁻¹).
Table 3: Thermodynamic Parameters of β-CD–this compound Inclusion
| Parameter | Value | Significance |
|---|---|---|
| ΔH | 11.66 kJ·mol⁻¹ | Endothermic reaction |
| ΔG | -14.49 kJ·mol⁻¹ | Spontaneous process |
| Activation Energy | 180.90 kJ·mol⁻¹ | High thermal stability |
Emerging Catalytic Innovations
Recent studies explore Lewis acid catalysts, such as zinc triflate, to improve Carroll rearrangement efficiency. Preliminary data suggest a 5–7% yield increase compared to NaH₂PO₄, though industrial scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions: Geranylacetone undergoes various chemical reactions, including:
Epoxidation: this compound can be converted to its epoxy-derivative, which has different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include oxygen and other oxidizing compounds.
Epoxidation Reagents: Reagents such as peracids are used for the epoxidation of this compound.
Major Products:
Isophytol: Formed through the oxidation of this compound.
Epoxy-Geranylacetone: Formed through the epoxidation of this compound.
Scientific Research Applications
Scientific Research Applications
1. Inhibition of Carotene Biosynthesis
Geranylacetone has been identified as a potent inhibitor of carotene biosynthesis in cyanobacteria, specifically in Synechococcus 6911. The application of this compound resulted in the accumulation of phytofluene, indicating its effectiveness in inhibiting the conversion to ξ-carotene. Both cis- and trans-isomers of this compound exhibited similar efficacy in this context .
2. Antifeedant Properties
Research has demonstrated that this compound possesses antifeedant properties against aphids. Studies indicated that it significantly reduced probing and settling behavior in Myzus persicae, suggesting potential use as a natural pesticide .
3. Larvicidal Activity
This compound derivatives have shown promising larvicidal activity against Culex quinquefasciatus, with specific compounds demonstrating high toxicity levels while remaining non-toxic to non-target aquatic species . This positions this compound as a candidate for eco-friendly pesticide development.
Case Studies
Agricultural Applications
The effectiveness of this compound as an insect repellent and larvicide highlights its potential in sustainable agriculture. Its natural origin makes it an attractive alternative to synthetic pesticides, which often pose risks to non-target organisms and the environment.
Pharmaceutical Potential
This compound's bioactivity extends into pharmaceutical applications, particularly due to its antibacterial properties. Its ability to inhibit various microorganisms suggests potential uses in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of geranylacetone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Nerylacetone
- Structure : Nerylacetone is the cis isomer of this compound, differing in the configuration of the double bonds.
- Bioactivity: Both compounds exhibit antifeedant activity against Myzus persicae aphids, but nerylacetone shows marginally lower postingestive deterrent effects (82% vs. 88% refusal to settle) .
- Natural Occurrence : Nerylacetone is less prevalent in nature and is often synthesized for research purposes .
Pseudoionone
- Structure: A precursor to this compound, pseudoionone (C₁₃H₂₀O) lacks the ketone group at the C2 position.
- Synthesis: Enzymatic reduction of pseudoionone by OYE1 yields this compound with 68% isomeric excess, while OYE2 shows lower efficiency (54% isomeric excess) .
- Applications: Pseudoionone is primarily used in fragrance and ionone synthesis, whereas this compound has broader bioactivity .
Functionally Related Compounds
α-Ionone and 6-Methyl-5-Hepten-2-One
- Source: All three are carotenoid-derived volatiles in maize, with strong correlations (R > 0.7) in their concentrations .
- Bioactivity: α-Ionone: Exhibits floral aroma but lacks this compound’s TRPV1 agonist properties . 6-Methyl-5-Hepten-2-One: A mosquito repellent precursor, similar to this compound, but less potent in larvicidal assays (LD₅₀ > 20 µg/mL vs. 14.1 µg/mL for this compound derivatives) .
Comparative Data Tables
Table 3: Natural Abundance in Maize Bread
| Compound | Concentration (Cluster 2, Yellow Kernels) | Correlation with Total Carotenoids (R) |
|---|---|---|
| This compound | High | 0.85 |
| α-Ionone | High | 0.78 |
| 6-Methyl-5-hepten-2-one | Moderate | 0.72 |
Key Research Findings
Isomer-Specific Bioactivity : Trans-geranylacetone inhibits carotene biosynthesis in Synechococcus at 10 ppm, while the cis isomer is inactive .
TRPV1 Modulation : this compound activates TRPV1 channels (EC₅₀ = 7.6 µM), unlike myristicin, which antagonizes the same pathway .
Ecological Roles : this compound synergizes with fuscumol in beetle pheromone blends, enhancing female trap captures by 300% compared to controls .
Biological Activity
Geranylacetone is a compound of significant interest due to its diverse biological activities. Research has shown that it exhibits various effects, including antifeedant properties, larvicidal activity, and potential therapeutic benefits in medical applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
1. Antifeedant Activity
This compound has been studied for its antifeedant potential against various pests. A study evaluated its effect on aphid probing behavior, revealing that this compound-treated plants significantly reduced aphid feeding efficiency.
Table 1: Effects of this compound on Aphid Probing Behavior
| Treatment Type | Time to First Phloem Phase (hours) | Frequency of Contacts with Sieve Elements |
|---|---|---|
| Control | 2.4 | 3.9 |
| This compound | 3.9 | 1.5 times lower than control |
| Epoxythis compound | 4-5 | 2.7 times lower than control |
The results indicate that this compound increases the time required for aphids to locate phloem vessels, suggesting a deterrent effect on feeding behavior .
2. Larvicidal Activity
This compound has demonstrated significant larvicidal activity against mosquito species, specifically Culex quinquefasciatus. The compound's effectiveness was assessed through various synthesized derivatives.
Table 2: Larvicidal Activity of this compound and Derivatives
| Compound | LD50 (µg/mL) | Mortality Rate at 100 µg/mL |
|---|---|---|
| This compound | 67.2 | 13.9% |
| Compound 1f | 14.1 | 100% |
The study found that while this compound had moderate activity, certain derivatives exhibited enhanced potency, indicating that structural modifications can significantly influence biological efficacy .
3. Neuroprotective Effects
Research has also explored the neuroprotective properties of geranylthis compound (a related compound) in traumatic brain injury models. Although not directly linked to this compound, these findings provide insights into the potential therapeutic applications of its derivatives.
In a study involving mice subjected to controlled cortical impact, pretreatment with geranylthis compound improved cognitive functions and motor performance post-injury:
- Spatial Learning : Significant improvement in escape latency was observed in treated groups compared to controls.
- Motor Function : Enhanced performance on beam walking tests indicated improved motor coordination following treatment .
4. Clinical Applications and Future Directions
Geranylthis compound is currently being evaluated for its effects on heart failure with preserved ejection fraction (HFpEF). In clinical trials, it has shown promise in improving diastolic function and endothelial health by enhancing heat shock protein expression in cardiac tissues.
Table 3: Clinical Trial Objectives for GGA in HFpEF
| Objective | Measurement Method |
|---|---|
| Improve left ventricular function | Echocardiography-derived filling pressures |
| Assess endothelial function | EndoPAT-derived reactive hyperemia index |
These investigations highlight the potential of geranylthis compound as a therapeutic agent in cardiovascular diseases .
Q & A
Q. What analytical methods are recommended for detecting geranylacetone in atmospheric chemistry experiments?
this compound concentrations in gas-phase reactions are quantified using flow-tube reactors coupled with ozone (O₃) exposure systems. Researchers must standardize O₃ levels (e.g., 0–20 ppb h⁻¹) and monitor relative humidity (RH), as this compound production peaks at 10 ppb h⁻¹ O₃ exposure. At 70% RH, concentrations increase nearly fourfold compared to dry conditions due to enhanced partitioning into the gas phase . Replicate experiments across RH gradients (30%–70%) are critical for robust data.
Q. Which solvent systems are optimal for this compound dissolution in biochemical assays?
this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cell-based studies, use DMSO at ≤0.1% concentration to avoid cytotoxicity. Pre-experiment validation via NMR or HPLC is advised to confirm stability, especially when testing bioactivity (e.g., BACE1 inhibition) .
Q. How should this compound be stored to maintain stability in long-term studies?
Store this compound in airtight containers under inert gas (N₂ or Ar) at −20°C. Desiccants should be included to prevent moisture absorption, which can catalyze degradation. Periodic GC-MS analysis is recommended to monitor purity, particularly for studies requiring isomer-specific activity .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s inhibitory effects on carotene biosynthesis?
Discrepancies in reported inhibitory concentrations (e.g., 5 × 10⁻⁵ M for partial vs. 10⁻⁴ M for complete inhibition) arise from isomer ratios and microbial growth phases. Use preparative gas chromatography to isolate cis-geranylacetone (the bioactive isomer) and synchronize Synechococcus cultures to stationary phase. Phytofluene accumulation assays at 3–9 hr intervals clarify inhibition kinetics .
Q. How does humidity influence this compound’s reactivity in atmospheric oxidation pathways?
At 70% RH, this compound production from squalene ozonolysis increases to 19 μg m⁻³ (vs. 5 μg m⁻³ in dry conditions) due to enhanced radical-mediated oxidation. However, above 10 ppb h⁻¹ O₃ exposure, this compound is fully consumed. Model systems should incorporate RH-dependent rate constants and secondary organic aerosol (SOA) formation metrics .
Q. What methodologies validate this compound’s role as a TRPV1 agonist in calcium signaling?
Use TRPV1-transfected HEK293 cells with calcium flux assays. Apply this compound (1–10 µM) and compare responses to capsaicin (positive control). Block TRPV1 with antagonists (e.g., myristicin) to confirm specificity. Pharmacophore modeling of TRP channels helps rationalize structure-activity relationships observed in neutrophil studies .
Q. How do isomer ratios affect this compound’s bioactivity in inhibition studies?
cis-Geranylacetone (naturally occurring) shows stronger carotene biosynthesis inhibition than trans-isomers. Separate isomers via preparative GC with polar columns (e.g., DB-Wax). Test each isomer at 10 ppm in Synechococcus cultures, monitoring phytofluene accumulation via HPLC-DAD at 286 nm .
Q. What factors explain variability in this compound’s antioxidant capacity across studies?
Conflicting free radical scavenging data (vs. geraniol) stem from assay conditions. Standardize ORAC (oxygen radical absorbance capacity) assays at pH 7.4 with Trolox equivalents. Control solvent polarity—this compound’s lipophilicity requires lipid-rich systems (e.g., linoleic acid peroxidation models) for accurate assessment .
Methodological Considerations
Q. How can researchers model this compound formation pathways under varying oxidative conditions?
Use smog chamber experiments with controlled NOₓ:O₃ ratios. Track intermediates via proton-transfer-reaction mass spectrometry (PTR-MS). Compare yields to in silico predictions using Master Chemical Mechanism (MCM) frameworks, particularly for sesquiterpene oxidation .
Q. What protocols ensure reproducibility in this compound’s synthesis and characterization?
Document isomer ratios (via GC-MS), purity (>98% by HPLC), and storage conditions in supplementary materials. For novel derivatives, provide full NMR assignments (¹H, ¹³C, DEPT) and high-resolution mass spectra. Reference IR peaks for carbonyl (1715–1740 cm⁻¹) and conjugated diene (1600–1650 cm⁻¹) groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
